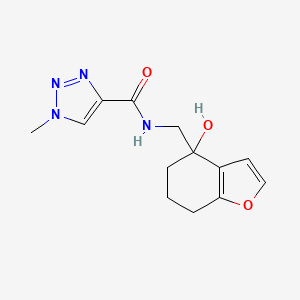![molecular formula C30H39N7O3 B2913490 N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902929-27-5](/img/structure/B2913490.png)
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
Quality control methods have been developed for compounds similar to N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide, indicating their potential as promising antimalarial agents. These methods include identification using infrared and ultraviolet spectroscopy, related impurities, and assay by potentiometric titration, demonstrating the compound's promise for further in-depth antimalarial studies (Danylchenko et al., 2018).
Antimicrobial Activity
Novel derivatives related to the target compound have been synthesized and shown good to moderate antimicrobial activities against test microorganisms. This includes the development of compounds with significant potential as antimicrobial agents, suggesting a broad application in combating microbial infections (Bektaş et al., 2007).
Antihypertensive Properties
Research on quinazoline derivatives related to the compound has shown alpha1-adrenoceptor antagonistic and type I antiarrhythmic effects on mammalian cardiac tissues. Such compounds have been evaluated for their effects on the hemodynamic profile, indicating their potential as antihypertensive agents by inducing dose-dependent reductions of heart rate and blood pressure (Tsai et al., 2001).
Anticancer Activity
Some derivatives have been identified as potent inhibitors of tubulin assembly and possess potent anticancer activity across a large panel of cancer cell lines. These findings suggest the compound's derivatives could serve as leads in the development of new anticancer therapies (Driowya et al., 2016).
Quality Control and Pharmaceutical Development
The development of quality control methods for similar compounds underlines their significance in pharmaceutical research, focusing on ensuring the purity, potency, and safety of potential antimalarial and other therapeutic agents. This is critical for advancing these compounds through clinical development (Danylchenko et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of this compound are the α1D and α1A adrenoceptors . These receptors are part of the adrenergic system and play a crucial role in regulating various physiological processes, including smooth muscle contraction and neurotransmitter release.
Mode of Action
The compound acts as an antagonist at the α1D and α1A adrenoceptors . This means it binds to these receptors and blocks their activation, preventing the downstream effects typically triggered by receptor activation. The compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors .
Biochemical Pathways
The compound’s action on the α1D and α1A adrenoceptors affects several biochemical pathways. Specifically, it has been shown to induce apoptosis in benign prostatic hyperplasia (BPH) cells . This apoptotic induction is an α1-independent action . RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1) that are affected by the compound . Among these, Bmi-1 is involved in the apoptotic induction of the compound in BPH-1 .
Pharmacokinetics
The compound’s effectiveness in both in vivo and in vitro studies suggests it has suitable pharmacokinetic properties for its intended use .
Result of Action
The compound has been shown to prevent the progression of prostatic hyperplasia by decreasing prostate weight and proliferation, shrinking prostate volume, and inducing prostate apoptosis . In vitro, the compound exhibited significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness in an estrogen/androgen-induced rat BPH model suggests that hormonal levels may impact its action
Eigenschaften
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N7O3/c1-22(2)21-36-29(39)25-7-4-5-8-26(25)37-27(32-33-30(36)37)13-14-28(38)31-15-6-16-34-17-19-35(20-18-34)23-9-11-24(40-3)12-10-23/h4-5,7-12,22H,6,13-21H2,1-3H3,(H,31,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFLVEWDOGYSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2913410.png)
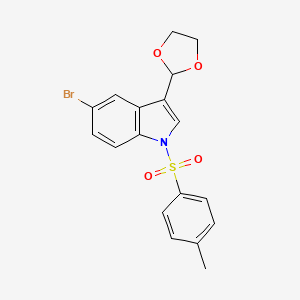
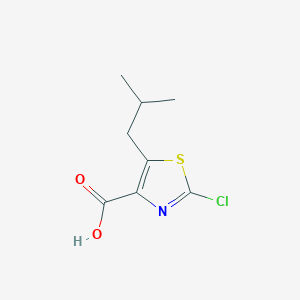
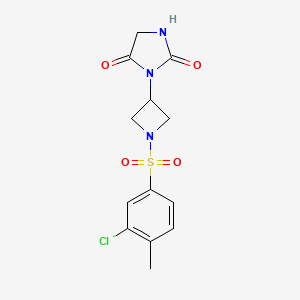
![3,4,5-Trimethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2913417.png)
![tert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate](/img/structure/B2913418.png)


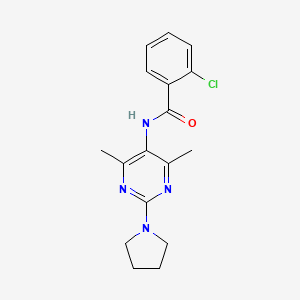
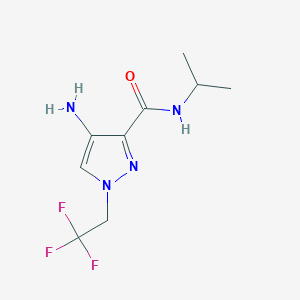
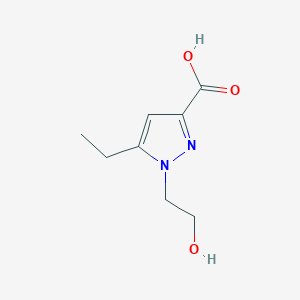
![4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2913429.png)
